molecular formula C6H6INO2 B3394307 2-Iodo-3-methoxypyridine 1-oxide CAS No. 115927-86-1

2-Iodo-3-methoxypyridine 1-oxide

Cat. No.: B3394307
CAS No.: 115927-86-1
M. Wt: 251.02 g/mol
InChI Key: OTKYRWZRXNHMBP-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxypyridine 1-oxide is an organic compound with the molecular formula C6H6INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methoxy groups on the pyridine ring, along with the 1-oxide functional group, gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methoxypyridine 1-oxide typically involves the iodination of 3-methoxypyridine followed by oxidation. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or a peracid to introduce the iodine atom at the 2-position of the pyridine ring. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methoxypyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Iodo-3-methoxypyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxypyridine 1-oxide involves its interaction with molecular targets through its functional groups. The iodine atom can participate in electrophilic substitution reactions, while the methoxy and 1-oxide groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-3-methoxypyridine 1-oxide is unique due to the presence of the 1-oxide group, which enhances its reactivity in oxidation and substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .

Properties

IUPAC Name

2-iodo-3-methoxy-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKYRWZRXNHMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C([N+](=CC=C1)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552933
Record name 2-Iodo-3-methoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115927-86-1
Record name 2-Iodo-3-methoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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